molecular formula C23H32BrN3O2 B11368198 6-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11368198
M. Wt: 462.4 g/mol
InChI Key: DIOHIQBPSIDAOW-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C7H6BrNO\text{C}_7\text{H}_6\text{BrNO}C7​H6​BrNO

    .
  • It contains a benzofuran ring system, a bromine atom, an amide functional group, and an ethylpiperazine side chain.
  • The compound’s structure suggests potential biological activity due to the presence of the benzofuran moiety and the amide linkage.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For Suzuki–Miyaura coupling, common reagents include arylboronic acids, palladium catalysts, and bases. Oxidation reactions may involve oxidants like hydrogen peroxide or mCPBA.

      Major Products: The major product of the coupling reaction would be the desired compound itself.

  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and applications in other reactions.

      Biology and Medicine: Investigate its potential as a drug candidate, considering the benzofuran scaffold’s bioactivity.

      Industry: Explore its use in materials science or as a building block for more complex molecules.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets. It could interact with proteins, enzymes, or receptors, affecting cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds with benzofuran or amide moieties may exist. without specific names, I cannot provide a direct comparison.
    • Researchers can explore databases and literature to identify related structures.

    Properties

    Molecular Formula

    C23H32BrN3O2

    Molecular Weight

    462.4 g/mol

    IUPAC Name

    6-bromo-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide

    InChI

    InChI=1S/C23H32BrN3O2/c1-3-26-11-13-27(14-12-26)23(9-5-4-6-10-23)16-25-22(28)21-17(2)19-8-7-18(24)15-20(19)29-21/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,28)

    InChI Key

    DIOHIQBPSIDAOW-UHFFFAOYSA-N

    Canonical SMILES

    CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C

    Origin of Product

    United States

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